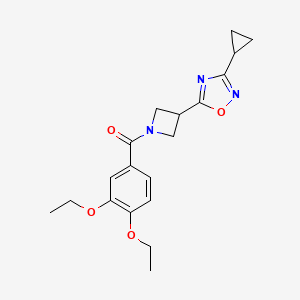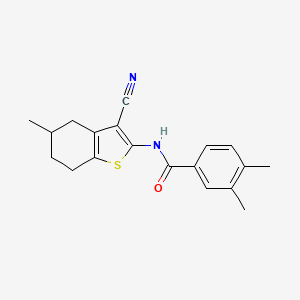
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Comprehensive Analysis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide
The compound N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide has been synthesized through various reactions involving regioselective attack and cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents . The compound has been used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings . The simplicity of the synthetic procedures, high yield production, and the diversity of the reactive sites in the produced systems play a valuable role for further heterocyclic transformations and further biological investigations .
Synthesis Analysis
The synthesis of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide involved regioselective attack and/or cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents, leading to the diversity of the synthesized products . The reaction pathways included dipolar cyclization, dinucleophilic-bielectrophilic attack, β-attack, Gewald-type attack, and condensation reactions .
Molecular Structure Analysis
The structure of N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide has been confirmed by IR, 1H NMR, MS, elemental analysis, and X-ray single-crystal diffraction method . The X-ray diffraction analysis revealed that the cyclohexene ring adopts a half-chair conformation and the thiophene ring is essentially planar .
Chemical Reactions Analysis
The compound has been used to synthesize different heterocyclic derivatives comprising thiophene, thiazole, pyrazole, pyridine, pyrimidine, and coumarin rings through various chemical reactions involving regioselective attack and cyclization by the cyanoacetamido moiety in the key precursor on various chemical reagents .
Physical and Chemical Properties Analysis
The compound N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide has been synthesized through a one-pot reaction under mild reaction conditions, resulting in high yield production and diverse reactive sites in the produced systems .
Relevant Case Studies
The antitumor activities of the synthesized products were studied and evaluated, revealing high inhibitory effects when screened in vitro for their antiproliferative activity against three human cancer cell lines, namely, breast adenocarcinoma (MCF-7), non-small cell lung cancer (NCI-H460), and CNS cancer (SF-268) .
Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
Facile Synthesis and Crystal Structure of N-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,2,2-trifluoroacetamide
科学的研究の応用
Molecular Docking and Bioassay Studies as Cyclooxygenase-2 Inhibitor
Research involving the synthesis of complex compounds, such as N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide, has been aimed at discovering potential inhibitors for enzymes like cyclooxygenase-2 (COX-2). These compounds are studied for their structural characteristics and interaction with biological targets through molecular docking studies, offering insights into their potential as therapeutic agents. For instance, the mentioned compound was synthesized and analyzed through X-ray crystallography to understand its interaction within the active site of the COX-2 enzyme, comparing its inhibitory potential with known drugs like celecoxib. Despite its focus on a different compound, this research highlights the broader scientific interest in designing and evaluating molecules that can selectively interact with biological targets for potential therapeutic benefits (Al-Hourani et al., 2016).
Exploration of Synthetic Opioids for Favorable Side-Effect Profiles
The ongoing search for synthetic opioids as alternatives to traditional opium-based derivatives is a significant area of pharmaceutical research. This effort aims to identify compounds with improved side-effect profiles, including reduced dependence and abuse potential. Scientific literature provides a rich source of information on these research endeavors, detailing the discovery and evaluation of novel compounds. Notably, compounds like U-47700 have emerged as substances of interest due to their potential to offer morphine-like analgesic properties with distinct pharmacological profiles. Although initially not intended for clinical use, such compounds' synthesis and biological evaluation underscore the quest for safer, more effective pain management solutions (Elliott et al., 2016).
Synthesis and Cyclization Reactions for Heterocyclic Compounds
The synthesis and reaction behavior of heterocyclic compounds, including those related to benzothiophenes and pyrazoles, constitute another area of interest. These compounds are investigated for various applications, including their potential as cyclooxygenase inhibitors or in other therapeutic roles. For example, the reactions of N,N-dimethylbenzamide diethylmercaptole with active methylene compounds and amines have been studied to generate α-dimethylaminobenzylidene derivatives and other heterocyclic structures. Such research efforts contribute to the broader understanding of chemical reactions that can produce novel compounds with potential therapeutic or industrial applications (Mukaiyama & Yamaguchi, 1966).
Development of Novel Synthetic Opioids and Their Market Impact
The chemistry and pharmacology of non-fentanil novel synthetic opioid receptor agonists have been thoroughly reviewed, highlighting the emergence of substances like U-47700 on the illicit drug market. This research underscores the importance of international early warning systems in tracking new psychoactive substances (NPS) and the necessity for preemptive research on potential future compounds. By analyzing the structural modifications and market prevalence of these substances, researchers aim to better understand their impact on public health and to develop strategies for early detection and risk assessment (Sharma et al., 2018).
特性
IUPAC Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS/c1-11-4-7-17-15(8-11)16(10-20)19(23-17)21-18(22)14-6-5-12(2)13(3)9-14/h5-6,9,11H,4,7-8H2,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXTWRQFWMYDSTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC(=C(C=C3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyano-5-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4-dimethylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)acetamide](/img/structure/B3013013.png)
![N-(2-(6-(ethylthio)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B3013014.png)
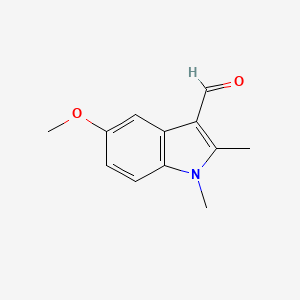
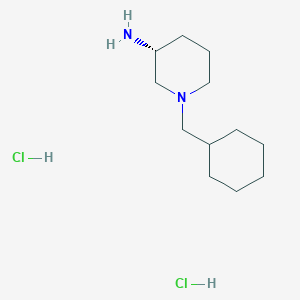
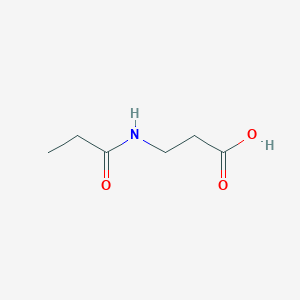
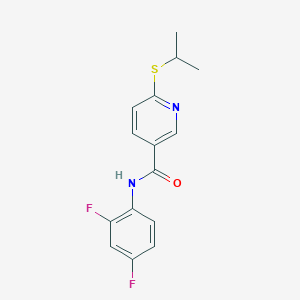

![2-nitro-N-[4-[(2-nitrobenzoyl)amino]butyl]benzamide](/img/structure/B3013024.png)
![N-(4-chlorophenyl)-1-phenyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3013026.png)
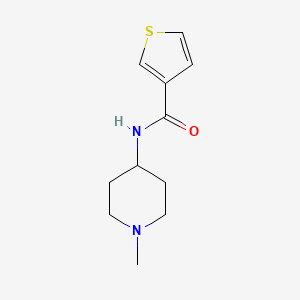

![N-(4-isopropylphenyl)-2-(1-methyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B3013033.png)

